molecular formula C57H104O6 B12059141 Glyceryl-13C3 trioleate

Glyceryl-13C3 trioleate

Cat. No.: B12059141
M. Wt: 888.4 g/mol
InChI Key: PHYFQTYBJUILEZ-ZMDPPTPPSA-N
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Description

Glyceryl-13C3 trioleate, also known as triolein-glyceryl-13C3, is a labeled analogue of glyceryl trioleate. It is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. This compound is often used as an analytical standard in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl-13C3 trioleate is synthesized by esterifying glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Glyceryl-13C3 trioleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyceryl-13C3 trioleate is used in various scientific research applications, including:

    Chemistry: As an analytical standard for the quantification of triglycerides in complex mixtures.

    Biology: In metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: In the study of lipid metabolism and related disorders, such as adrenoleukodystrophy.

    Industry: As a reference material in the quality control of food and cosmetic products

Mechanism of Action

The mechanism of action of glyceryl-13C3 trioleate involves its incorporation into lipid metabolic pathways. It is metabolized by lipases to release glycerol and oleic acid, which are further processed by cellular metabolic pathways. The isotopic labeling allows for the tracing of these metabolic processes in vivo .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracing of metabolic pathways in scientific research. This makes it a valuable tool in studies requiring detailed analysis of lipid metabolism .

Properties

Molecular Formula

C57H104O6

Molecular Weight

888.4 g/mol

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy](1,2,3-13C3)propyl (Z)-octadec-9-enoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+1,53+1,54+1

InChI Key

PHYFQTYBJUILEZ-ZMDPPTPPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[13CH2][13CH](OC(=O)CCCCCCC/C=C\CCCCCCCC)[13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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